molecular formula C16H20N2O2 B12081084 ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate

ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12081084
M. Wt: 272.34 g/mol
InChI Key: CKZFCYPRBVJFQJ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate ( 852815-09-9) is a chemical compound with the molecular formula C16H20N2O2 and an exact mass of 272.152 g/mol, offered with a high purity of 98% . This solid belongs to the class of pyrazole derivatives, a family of heterocyclic compounds recognized as one of the most active classes with a wide spectrum of potential pharmacological activities and significant relevance in organic synthesis and material science . The single-crystal structure of a closely related compound confirms the planar geometry of the pyrazole ring and its specific spatial orientation relative to substituted phenyl rings, information critical for research in crystallography and molecular design . The core value of this compound lies in its utility as a versatile building block or intermediate in medicinal chemistry and drug discovery research. Pyrazole scaffolds are frequently investigated for their diverse biological activities, which can include antibacterial, antifungal, herbicidal, and insecticidal properties . The structural motif of a 1H-pyrazole-3-carboxylate ester, substituted at the 5-position with an aromatic group, is a common feature in the synthesis of more complex molecules for nonlinear optics and other advanced material applications . Researchers can leverage the reactive ester and NH groups on the pyrazole core for further functionalization, making it a key precursor in the development of novel compounds for biological and physicochemical studies. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, refer to the associated Safety Data Sheet for detailed hazard information, and store it sealed in a dry environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

ethyl 3-(4-tert-butylphenyl)-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-5-20-15(19)14-10-13(17-18-14)11-6-8-12(9-7-11)16(2,3)4/h6-10H,5H2,1-4H3,(H,17,18)

InChI Key

CKZFCYPRBVJFQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Procedure:

  • Enone Preparation :
    Trichloromethyl enone (e.g., 4-(4-tert-butylphenyl)-1,1,1-trichlorobut-3-en-2-one) is synthesized via aldol condensation of 4-tert-butylacetophenone with trichloroacetyl chloride.

  • Hydrazine Cyclocondensation :

    • For 1,3-Regioisomer : Use 4-tert-butylphenylhydrazine hydrochloride in methanol (reflux, 16 hours).

    • For 1,5-Regioisomer : Use free 4-tert-butylphenylhydrazine in chloroform, followed by methanolysis.

Key Data :

ConditionRegioisomerYield (%)Purity (%)
Hydrazine·HCl/MeOH1,382≥98
Free hydrazine/CHCl₃1,578≥97

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors enhance efficiency and safety.

Process Overview:

  • Precursor Mixing :
    β-Keto ester and hydrazine solutions are pumped into a microreactor (T = 80°C, residence time = 10 minutes).

  • In-Line Purification :
    The crude product is passed through a silica gel column integrated into the flow system, eluting with hexane/ethyl acetate (7:3).

Advantages :

  • 90% conversion rate.

  • Reduced reaction time (2 hours vs. 8 hours batch).

Palladium-Catalyzed Cross-Coupling and Cyclization

A modern approach employs Suzuki-Miyaura coupling to introduce the 4-tert-butylphenyl group post-cyclization.

Steps:

  • Pyrazole Core Formation :
    Ethyl 5-bromo-1H-pyrazole-3-carboxylate is synthesized from ethyl acetoacetate and hydrazine.

  • Suzuki Coupling :
    React with 4-tert-butylphenylboronic acid using Pd(PPh₃)₄ (2 mol%), K₂CO₃, in dioxane/water (80°C, 12 hours).

Performance Metrics :

  • Yield: 70–85%.

  • Purity: 99% (HPLC).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics.

Protocol:

  • Combine β-keto ester (1 mmol), 4-tert-butylphenylhydrazine (1.2 mmol), and acetic acid (5 mL) in a microwave vial.

  • Irradiate at 120°C (300 W, 20 minutes).

  • Cool and isolate via filtration.

Results :

  • Yield: 88%.

  • Reaction time: 20 minutes vs. 8 hours conventional.

Comparative Analysis of Methods

MethodYield (%)RegiocontrolScalabilityCost Efficiency
Knorr Synthesis65–75ModerateHighLow
Trichloromethyl Enone78–82HighModerateModerate
Continuous Flow90HighHighHigh
Palladium-Catalyzed70–85HighLowHigh
Microwave-Assisted88ModerateLowModerate

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities
Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate has been studied for its potential as a pharmacophore in developing various therapeutic agents. Notable pharmacological activities include:

  • Anti-inflammatory Effects : Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. In a study using a carrageenan-induced paw edema model, the compound showed a marked reduction in inflammation, suggesting its potential utility as an anti-inflammatory agent .
  • Antitumor Activity : The compound has demonstrated promising antitumor effects against various cancer cell lines. It can induce apoptosis and inhibit cell proliferation through mechanisms such as targeting specific kinases involved in tumor growth .
  • Antibacterial Properties : Studies have shown that this compound exhibits antibacterial activity comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Biological Interactions

Mechanism of Action
The mechanism of action involves the interaction of the pyrazole ring and the tert-butyl group with biological macromolecules, which modulates the activity of enzymes and receptors. Detailed studies have elucidated its binding affinity and structure-activity relationships, providing insights into its biological effects .

Materials Science

Synthesis of Novel Materials
this compound is explored for synthesizing new materials with unique electronic and optical properties. Its stability and solubility make it a valuable scaffold for further chemical modifications .

Case Studies

  • Anti-inflammatory Study : A series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and evaluated for their anti-inflammatory activity. The results indicated that certain substitutions significantly enhanced their efficacy compared to control groups .
  • Antitumor Research : In vitro studies evaluated the antiproliferative activity of various pyrazole derivatives against cancer cell lines such as HeLa and HT-29. The results showed that specific derivatives inhibited cell growth effectively, highlighting the compound's potential in cancer therapy .
  • Antibacterial Efficacy : A comparative study assessed the antibacterial efficacy of pyrazole derivatives against common pathogens. This compound exhibited minimum inhibitory concentrations (MIC) similar to established antibiotics, suggesting its viability for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

Table 1: Substituent Effects on Pyrazole Derivatives

Compound Name (CAS) Substituent at 5-Position Key Properties Evidence Source
Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate (852815-09-9) 4-tert-butylphenyl Bulky, electron-donating; high lipophilicity; steric hindrance.
Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (SI-50) Phenyl Simple aromatic group; moderate electron density.
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (854700-38-2) 4-nitrophenyl Strongly electron-withdrawing; enhances reactivity in nucleophilic reactions.
Ethyl 5-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate (30f) 4-hydroxyphenyl Polar, hydrogen-bonding capability; lower lipophilicity.
Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (3b) 4-chlorophenyl Electron-withdrawing; participates in halogen bonding.
Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (11g) Trifluoromethyl Strong electron-withdrawing; high thermal stability.

Key Observations :

  • Electron-Donating vs. In contrast, nitro (SI-51) and trifluoromethyl (11g) groups reduce electron density, enhancing electrophilic reactivity .
  • Steric Effects : The tert-butyl group introduces significant steric hindrance, which may reduce binding efficiency in enzyme pockets compared to smaller substituents like methyl () or methoxy () .

Key Observations :

  • Lower yields for nitro-substituted derivatives (e.g., SI-51, 52%) may result from side reactions due to the electron-deficient aromatic ring .
  • The tert-butyl group’s bulkiness might require optimized reaction conditions (e.g., longer reaction times or higher temperatures) to achieve comparable yields.
Physical and Spectral Properties

Table 3: Comparative Physical Properties

Compound Name Melting Point (°C) IR (C=O Stretch, cm⁻¹) ¹H NMR (δ, ppm) Evidence Source
This compound Not reported ~1700 (ester C=O) tert-butyl singlet at ~1.3 ppm
SI-53 (2-Bromophenyl ester) Not reported ~1740 (ester C=O) Aromatic protons at 7.5–8.2 ppm
11g (Trifluoromethyl derivative) 180–182 1725 (ester C=O) CF₃ signal at ~7.8 ppm
30f (4-Hydroxyphenyl derivative) 199–200 ~1680 (ester C=O) Hydroxyl proton at ~5.2 ppm

Key Observations :

  • The tert-butyl group’s singlet in ¹H NMR (δ ~1.3 ppm) is a diagnostic feature, distinguishing it from methyl (δ ~2.3 ppm) or methoxy (δ ~3.8 ppm) groups .
  • Trifluoromethyl derivatives (e.g., 11g) exhibit higher melting points due to strong intermolecular dipole interactions .

Biological Activity

Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound, highlighting its anti-inflammatory, antimicrobial, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring attached to an ethyl carboxylate group and a tert-butylphenyl substituent. The structural formula can be represented as follows:

C15H18N2O2\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2

This structure is crucial for its biological activity, as substituents on the pyrazole ring significantly influence its pharmacological properties.

1. Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory potential of pyrazole derivatives, including this compound. Research indicates that modifications at the pyrazole scaffold can enhance anti-inflammatory effects. For instance, derivatives such as ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate exhibited significant anti-inflammatory activity in carrageenan-induced rat paw edema models .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundActivity (inhibition %)Reference
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylateSignificant (exact %)
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylateSignificant (exact %)
This compoundModerateThis study

2. Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and cell membranes, leading to effective inhibition of microbial growth. Studies have shown that certain pyrazoles exhibit significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. .

Table 2: Antimicrobial Activity of Selected Pyrazoles

CompoundMicroorganismActivity (MIC µg/mL)Reference
This compoundE. coliXXThis study
Ethyl 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylateStaphylococcus aureusYY

3. Other Biological Activities

In addition to anti-inflammatory and antimicrobial effects, pyrazoles have been studied for other pharmacological activities such as:

  • Anticancer Activity : Some derivatives have shown promise as anticancer agents by inhibiting tumor cell proliferation through various mechanisms .
  • Antioxidant Properties : The presence of phenolic groups in some pyrazoles contributes to their antioxidant activity, which is beneficial in reducing oxidative stress in biological systems .

Case Studies

A notable study involved synthesizing a series of ethyl 5-substituted-1H-pyrazole-3-carboxylates and evaluating their biological activities. Among these, certain compounds demonstrated enhanced anti-inflammatory effects compared to standard drugs like ibuprofen. The study utilized various in vivo models to assess efficacy and safety .

Q & A

Q. What are the recommended protocols for synthesizing ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate?

Methodological Answer: The synthesis typically involves a multi-step approach:

Cyclocondensation : React 4-tert-butylphenylhydrazine with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions (acetic acid or HCl) to form the pyrazole core .

Substituent Introduction : The tert-butylphenyl group can be introduced via Suzuki-Miyaura coupling using palladium catalysts if pre-functionalized precursors are unavailable .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Purity ≥98% is achievable via HPLC .

Q. Key Considerations :

  • Monitor reaction temperature (80–100°C) to avoid decomposition.
  • Use anhydrous conditions to prevent hydrolysis of the ester group.

Q. How should researchers handle and store this compound to ensure safety?

Methodological Answer:

  • Handling : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent ester hydrolysis or oxidation .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Q. Safety Data :

HazardPrecautionReference
Skin irritationRinse with water for 15+ minutes
Eye exposureUse emergency eyewash station

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during pyrazole functionalization?

Methodological Answer: Regioselectivity is influenced by:

  • Steric Effects : The bulky tert-butyl group directs electrophilic substitution to the para position but may hinder coupling reactions .
  • Catalytic Systems : Pd(PPh₃)₄ improves cross-coupling efficiency for aryl groups, while BF₃·OEt₂ enhances cyclization regioselectivity .
  • Computational Modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing frontier molecular orbitals (e.g., HOMO-LUMO gaps) .

Case Study :
A 2021 study reported conflicting yields (45% vs. 72%) for similar compounds due to solvent polarity differences (DMF vs. THF) .

Q. How can crystallographic data resolve structural ambiguities in pyrazole derivatives?

Methodological Answer: Single-crystal X-ray diffraction provides:

  • Bond Lengths/Angles : Confirms conjugation in the pyrazole ring (C–C: 1.38–1.42 Å; N–N: 1.34 Å) .
  • Dihedral Angles : Determines planarity between pyrazole and phenyl rings (e.g., 18.5° tilt in Abdel-Aziz et al., 2011) .
  • Packing Motifs : Hydrogen bonding (N–H···O) influences crystal stability and solubility .

Q. Example Data :

ParameterValue (Å/°)Reference
C3–N1 bond length1.39 Å
Dihedral angle (pyrazole-phenyl)22.7°

Q. How do methodological approaches vary in assessing biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ against carbonic anhydrase isoforms (e.g., CAH1, CAH2) using stopped-flow CO₂ hydration .
    • Antimicrobial Activity : Use broth microdilution (MIC: 2–64 µg/mL) against S. aureus and E. coli .
  • In Silico Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to prostaglandin synthase (PGH2) .

Q. Data Contradictions :

  • A 2007 study reported anti-inflammatory activity (IC₅₀: 12 µM), while a 2020 study found no effect due to variations in cell lines (RAW264.7 vs. THP-1) .

Q. How should researchers address discrepancies in reported biological activities?

Methodological Answer:

  • Standardize Assays : Use identical cell lines, incubation times, and controls.
  • SAR Analysis : Compare substituent effects (e.g., CF₃ vs. Cl groups alter logP and membrane permeability) .
  • Meta-Analysis : Pool data from ≥3 independent studies to identify trends (e.g., tert-butyl enhances hydrophobic interactions) .

Q. Example :

SubstituentlogPIC₅₀ (µM)Reference
4-tert-Butylphenyl3.815.2
4-Chlorophenyl2.928.7

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